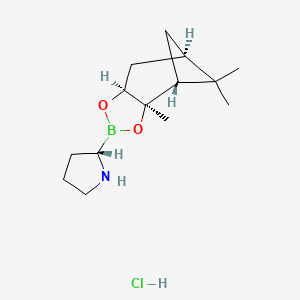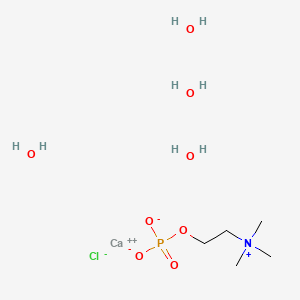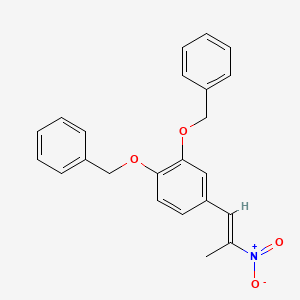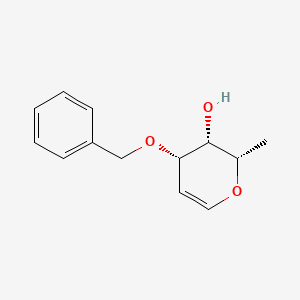
CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE: is a chemical compound with the molecular formula C26H34B2O4 and a molecular weight of 432.17 g/mol . It is a white to pale yellow crystalline powder that is primarily used in research and industrial applications . This compound is known for its unique structure, which includes two boronate ester groups attached to a stilbene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE typically involves the reaction of stilbene with pinacolborane in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to handle the increased volume and to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE undergoes various types of chemical reactions, including:
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Reduction: The stilbene backbone can be reduced to form the corresponding alkane.
Substitution: The boronate ester groups can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl or alkyl halides in the presence of a palladium catalyst and a base.
Major Products:
Oxidation: Boronic acids.
Reduction: Alkane derivatives of stilbene.
Substitution: Various substituted stilbenes depending on the halide used.
Scientific Research Applications
CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE has a wide range of applications in scientific research:
Biology: Employed in the development of fluorescent probes and sensors due to its unique optical properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE involves its ability to form stable complexes with various substrates. The boronate ester groups can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds . This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate .
Comparison with Similar Compounds
- (E)-Stilbenediboronic Acid Bis(pinacol) Ester
- (E)-Alpha,Beta-Styrenediboronic Acid Bis(pinacol) Ester
- CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STYRENE
Uniqueness: CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE is unique due to its specific structural configuration, which provides enhanced stability and reactivity in various chemical reactions. Its ability to participate in multiple types of reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
151416-94-3 |
|---|---|
Molecular Formula |
C26H34B2O4 |
Molecular Weight |
432.17 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






